Wheat flour - 130498-22-5

Wheat flour

Catalog Number: EVT-1518737
CAS Number: 130498-22-5
Molecular Formula: C58H95N19O16
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Wheat flour is derived from milling wheat grains. The milling process involves grinding the grain into a fine powder while separating the bran and germ from the endosperm. The nutritional composition of wheat flour varies depending on the type of wheat used and the milling process applied.

Classification

Wheat flour can be classified into several categories based on protein content:

  • All-purpose flour: Moderate protein content (10-12%)
  • Bread flour: Higher protein content (12-14%) for better gluten formation
  • Cake flour: Lower protein content (7-9%) for tender baked goods
  • Whole wheat flour: Contains the entire grain, including bran and germ
Synthesis Analysis

The synthesis of wheat flour involves several steps:

  1. Harvesting: Mature wheat grains are harvested from fields.
  2. Cleaning: Grains are cleaned to remove impurities such as stones and dust.
  3. Milling: The cleaned grains are milled to separate the endosperm from the bran and germ. This can be done using various milling techniques, including roller milling and stone milling.
  4. Enrichment: Some flours are enriched with vitamins and minerals, such as folic acid, to enhance nutritional value.

Methods

The milling process can be categorized into two main methods:

  • Stone Milling: Traditional method that retains more nutrients but produces a coarser texture.
  • Roller Milling: Modern method that produces finer flour with a longer shelf life.
Molecular Structure Analysis

Wheat flour primarily consists of carbohydrates, proteins, lipids, vitamins, and minerals. The molecular structure of its main components includes:

  • Starch: Composed of amylose and amylopectin; amylose typically constitutes 25% while amylopectin makes up 75% of starch in bread wheat.
  • Proteins: Mainly gluten proteins (gliadin and glutenin), which form gluten when mixed with water.

Structure Data

The average molecular weight of gluten proteins varies but can be substantial due to their polymeric nature. Amylose has a linear structure while amylopectin is branched.

Chemical Reactions Analysis

Wheat flour undergoes various chemical reactions during baking:

  • Hydration: Water interacts with gluten proteins, causing them to swell and form a network.
  • Gelatinization: Heating causes starch granules to absorb water and swell, leading to thickening.
  • Maillard Reaction: A complex reaction between amino acids and reducing sugars that contributes to browning and flavor development during baking.

Technical Details

The Maillard reaction typically occurs at temperatures above 140°C (284°F), resulting in the formation of complex flavor compounds.

Mechanism of Action

The mechanism by which wheat flour functions in baking involves several processes:

  1. Gluten Formation: When water is added to flour, gliadin and glutenin proteins hydrate and form gluten networks that provide structure.
  2. Starch Gelatinization: Upon heating, starches gelatinize, contributing to the texture of baked products.
  3. Gas Retention: The gluten network traps gases produced by yeast or chemical leaveners, allowing dough to rise.

Process Data

The optimal hydration level for developing gluten is around 60-65% water relative to the weight of the flour.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Ranges from white (refined) to brown (whole grain).
  • Texture: Varies from fine powder (cake flour) to coarse (whole wheat).
  • Moisture Content: Typically around 12-14%.

Chemical Properties

  • pH Level: Generally neutral (around 6.0 - 7.0).
  • Nutritional Composition:
    • Carbohydrates: Approximately 75%
    • Proteins: Approximately 10-15%
    • Fats: Approximately 1-2%
Applications

Wheat flour has numerous scientific applications beyond its culinary uses:

  • Food Science Research: Studying the properties of gluten for improved baking performance.
  • Nutritional Studies: Investigating the effects of fortified flours on public health.
  • Material Science: Exploring biodegradable materials derived from starch components.
Introduction to Wheat Flour

Historical Evolution of Wheat Domestication and Milling Practices

The domestication of wheat began approximately 10,000 years ago in the Fertile Crescent, where early farmers selectively cultivated wild grasses (Triticum boeoticum and Triticum dicoccoides) for non-shattering rachises and larger seeds [1] [5]. This initiated a genetic bottleneck where primitive diploid einkorn (AA genome) and tetraploid emmer (AABB genome) emerged as founder crops. Around 8,000 BCE, emmer reached the Nile Delta, where Egyptian farmers developed early threshing techniques using animal trampling and winnowing baskets [6]. The critical evolutionary leap occurred when domesticated emmer hybridized with wild goatgrass (Aegilops tauschii, DD genome) in the Caucasus region, creating hexaploid bread wheat (Triticum aestivum, AABBDD genome) around 5,000 BCE [3] [9]. This allohexaploid gained frost tolerance and adaptive plasticity, enabling expansion beyond Mediterranean climates.

Milling technology evolved through distinct phases:

  • Pre-6500 BCE: Primitive saddle querns and grinding stones produced coarse wholemeal flour at Çatalhöyük [6]
  • Roman Era (100 BCE): Water-powered rotary mills enabled large-scale production, separating bran via sieving [6]
  • 12th Century Europe: Windmill adoption increased output 15-fold versus hand-grinding [1]
  • 1830s Innovation: Swiss engineer Jacob Sulzberger's steel roller mills revolutionized flour extraction by enabling efficient endosperm separation, replacing stone grinding [6]

Table 1: Key Milestones in Wheat Domestication and Milling

EraDomestication EventMilling Advancement
8500-7500 BCEEinkorn/emmer cultivation in Karacadag MountainsHand-powered grinding stones
5000 BCEHybridization creates hexaploid wheatSieve separation of bran
100 BCESpread to Europe/AsiaRoman water mills
12th c.Landrace diversificationTower windmills
19th c.Semi-dwarf varietiesRoller milling & middlings purification

The 19th century's industrial milling revolution centered on Hungarian steam-powered roller mills that preserved gluten functionality while achieving 85% extraction rates. This facilitated the shift from wholemeal to refined white flour – a status symbol linked to purity that later drove fortification policies to address nutrient deficiencies [6]. Simultaneously, wheat breeding underwent transformation: Victorian "seedsmen's varieties" like Squareheads Master (1860s) selected phenotypic uniformity from landraces, reducing genetic diversity but increasing yield by 25% [1]. This set the stage for Norman Borlaug's semi-dwarf cultivars that fueled the Green Revolution.

Global Significance in Food Security and Agricultural Economics

Wheat occupies 220 million hectares globally – more than any other crop – and provides 20% of humanity's caloric intake [4] [7]. Its economic importance stems from three attributes: long-term storability, adaptability to diverse climates, and processing versatility. The grain's centrality to food security became evident during the Green Revolution (1960s-80s), when semi-dwarf varieties like Sonora 64 and Norin 10 derivatives increased yields up to 300% in Mexico, India, and Pakistan, averting predicted famines [4]. This transformation established wheat as a geopolitical commodity, with production concentrated in:

Table 2: Wheat's Global Economic Footprint (2021 Data) [4] [7]

CategoryLeading NationsGlobal ShareEconomic Impact
ProductionChina (137M tons), India (108M), Russia (85M)95% from 12 countries$50B trade value
ExportRussia (18%), Canada (13%), EU (11%)40M tons annual tradePrice volatility = 15-30% annual swings
ImportEgypt (12M tons), Indonesia (10M), Turkey (8M)43% of developing nations' grain imports15% food budget in N. Africa

The crop's economic sensitivity manifests acutely during price shocks: a 70% wheat price surge in 2010-2011 triggered "Arab Spring" uprisings in Egypt and Tunisia, demonstrating its role in sociopolitical stability [7]. Projected demand increases of 60% by 2050 – concentrated in sub-Saharan Africa and Southeast Asia – intensify pressure for productivity gains despite climate constraints [4]. Future challenges include:

  • Yield Stagnation: Growth rates declined from 3.6% (1966-79) to 1.1% (1995-2005) [4]
  • Climate Vulnerability: Each 1°C temperature rise reduces yields 5.5%, disproportionately affecting South Asia [4]
  • Input Dependence: Nitrogen fertilizer costs (linked to natural gas) constitute 30% of production expenses [7]

Sustainable intensification now focuses on resilient cultivars and agroecological practices to rebuild genetic diversity eroded during domestication. Landrace-derived traits like deep rooting (drought tolerance) and awn photosynthesis (heat adaptation) offer solutions [1] [5].

Taxonomy and Species Classification

Wheat belongs to the Poaceae family, Triticeae tribe, and Triticum genus, with classification determined by ploidy levels and genomic constitutions:

Table 3: Taxonomic Classification of Cultivated Wheat Species [8] [10]

SpeciesPloidyGenomeCultivated FormsPrimary Uses
T. monococcumDiploid (2n=14)AmEinkornAncient grain products
T. turgidumTetraploid (2n=28)AABBDurum, Khorasan, EmmerPasta, couscous
T. aestivumHexaploid (2n=42)AABBDDCommon wheat, SpeltBread, pastries

The AABB genome of tetraploid wheats originated from hybridization between T. urartu (AA) and Aegilops speltoides (BB) ~500,000 years ago. Hexaploid bread wheat (T. aestivum) emerged more recently (~8,000 years ago) through allopolyploidization when cultivated emmer (T. turgidum) crossed with wild Aegilops tauschii (DD) [3] [9]. This genomic fusion conferred several advantages:

  • Gluten Diversity: D-genome encoded gliadins improved dough elasticity [3]
  • Environmental Plasticity: Broader temperature adaptation than tetraploids [9]
  • Disease Resistance: Novel pathogen responses from hybrid vigor [10]

Morphologically, T. aestivum and T. durum differ in kernel characteristics and glume structure. Durum wheats exhibit vitreous endosperms with high carotenoid content (giving semolina its yellow hue), while bread wheat varieties range from hard red winter types (high protein) to soft white wheats (low protein) [10]. The free-threshing phenotype – critical for modern milling – results from the dominant Q allele on chromosome 5A, which modifies tenacious glume traits inherited from hulled ancestors like spelt and emmer [3].

Contemporary breeding navigates trade-offs between the high-yield architecture (short stature, uniform maturity) bred during the Green Revolution and nutritional quality traits preserved in ancient species. Emmer offers higher zinc/iron concentrations, while einkorn contains up to 50% more lutein [1]. Molecular markers now enable targeted introgression of these traits without yield penalties, exemplified by biofortified cultivars like Zincol-2016.

Properties

CAS Number

130498-22-5

Product Name

Wheat flour

Molecular Formula

C58H95N19O16

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.